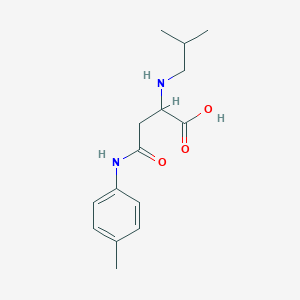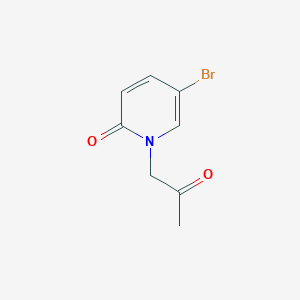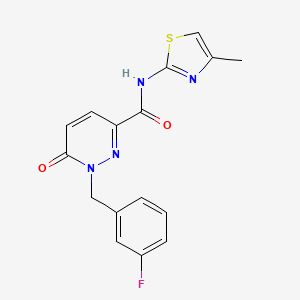
2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Hydrogels Formation
The formation of supramolecular hydrogels with controlled microstructures and stability has been studied through molecular assembling in a two-component system. In research by Wu et al. (2007), isomeric building units related to 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid, specifically 4-oxo-4-(2-pyridinylamino) butanoic acid (G1) and 4-oxo-4-(3-pyridinylamino) butanoic acid (G2), were shown to form fiber- and tree-like crystals in aqueous solutions, respectively. The study demonstrated the ability to control the gel structure and stability through the manipulation of G1/G2 ratios, suggesting potential applications in various fields due to the simple gelator structures and the controllability of gel properties (Wu et al., 2007).
Combustion Model for Butanol Isomers
A comprehensive chemical kinetic combustion model for the four butanol isomers was developed to understand the combustion chemistry of linear and branched alcohols, including isobutanol, a structural isomer of the traditional “bio-butanol” fuel. This model elaborates on the unique oxidation features of linear and branched alcohols, which is crucial for their application as bio-derived alternatives or blending agents for conventional petroleum-derived fuels (Sarathy et al., 2012).
Assembling and Releasing Performance of Hydrogels
In the context of drug delivery systems, the assembling and releasing performance of supramolecular hydrogels formed from simple drug molecules as the hydrogelator was investigated. A study by Wang et al. (2007) explored the use of 4-oxo-4-(2-pyridinylamino) butanoic acid (AP) as a hydrogelator, demonstrating that AP molecules can assemble into fibrous aggregates in water, driven by hydrogen bonds and π–π stacking interaction. This property indicates potential for controlled drug release applications, where the speed of drug release can be modulated by the backbone structure of the hydrogel (Wang et al., 2007).
Optical Gating of Synthetic Ion Channels
Research on the optical gating of synthetic ion channels using 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group has shown promise for the development of nanofluidic devices. Ali et al. (2012) demonstrated that the photolabile hydrophobic molecules could be removed by irradiation, leading to hydrophilic groups that enable UV-light-triggered permselective transport of ionic species. This finding suggests applications in controlled release, sensing, and information processing (Ali et al., 2012).
Eigenschaften
IUPAC Name |
4-(4-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)9-16-13(15(19)20)8-14(18)17-12-6-4-11(3)5-7-12/h4-7,10,13,16H,8-9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIOQQPALBEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)](/img/structure/B2712249.png)
![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712251.png)
![Ethyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2712252.png)


![2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2712255.png)
![2-(4-Ethoxyphenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2712256.png)
![(3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2712257.png)

![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)
![2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2712262.png)
![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)


